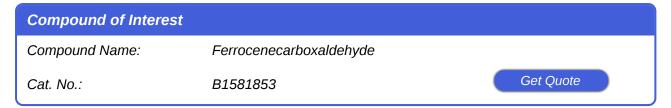


Ferrocenecarboxaldehyde: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 12093-10-6

This technical guide provides an in-depth overview of **ferrocenecarboxaldehyde**, an organometallic compound with significant applications in organic synthesis, materials science, and drug discovery. Its unique structure, combining the stability of the ferrocene moiety with the reactivity of an aldehyde, makes it a versatile precursor for a wide range of functionalized molecules. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and illustrative diagrams.

Core Properties and Data

Ferrocenecarboxaldehyde is an orange, air-stable crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.



Property	Value	Reference(s)
CAS Number	12093-10-6	[1][2]
Molecular Formula	C11H10FeO	[2][3]
Molecular Weight	214.04 g/mol	[2][4]
Appearance	Orange to red-brown crystalline solid	[1][2][5]
Melting Point	118-120 °C	[2][4]
Density	1.566 g/cm ³	[2]
Solubility	Soluble in organic solvents; insoluble in water.	[1][2][5]
Storage Conditions	2-8°C, under inert atmosphere, protected from light.	[4][6]
Key Spectroscopic Data	IR (vCO): 1670 cm ⁻¹	[1][2]

Synthesis of Ferrocenecarboxaldehyde

The most common and efficient method for the preparation of **ferrocenecarboxaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of ferrocene using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from a solvent-free method for improved efficiency and simpler work-up.[7]

Materials:

- Ferrocene
- Dimethylformamide (DMF)



- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (10%)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Water
- Reaction vessel (three-necked flask), stirrer, dropping funnel, and condenser

Procedure:

- In a dry three-necked flask, add DMF (e.g., 0.08 mol).
- Cool the flask to 8-10 °C in an ice bath. While stirring, slowly add an equimolar amount of phosphorus oxychloride (e.g., 0.08 mol) via a dropping funnel. Maintain the temperature below 10 °C.[7]
- Continue stirring the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
- Slowly add ferrocene (e.g., 0.01 mol) to the mixture. The molar ratio of ferrocene to DMF should be approximately 1:7 to 1:11.[7]
- After the addition of ferrocene, gradually warm the reaction mixture to 20-60 °C and maintain it for 1-2.5 hours.
- Upon completion, cool the mixture to room temperature and cautiously pour it into a beaker containing crushed ice or cold water.
- Neutralize the resulting solution to a pH of 6-7 by the slow addition of a 10% NaOH or KOH solution.[7]
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (e.g., 2 x 20 mL).[7]

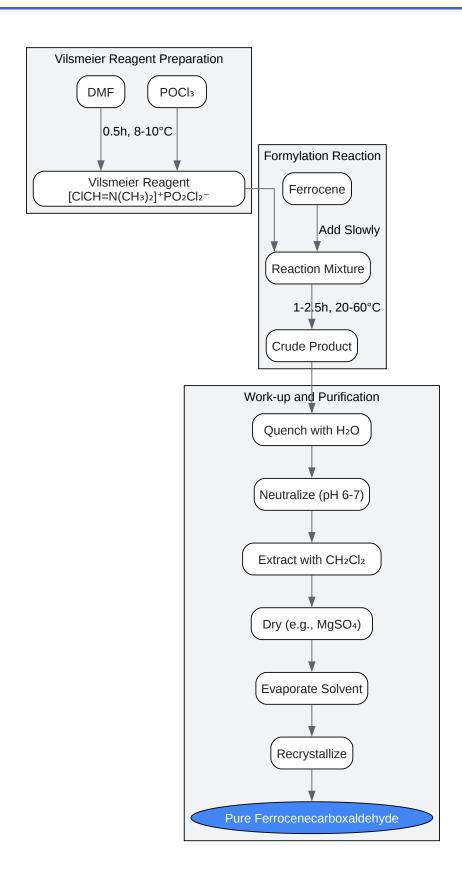
Foundational & Exploratory





- Combine the organic layers, wash with water, and then dry over anhydrous MgSO₄ or Na₂SO₄.[7]
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude solid product.
- Recrystallize the crude **ferrocenecarboxaldehyde** from a suitable solvent system (e.g., heptane/dichloromethane or ethanol) to yield pure orange crystals.[5]





Click to download full resolution via product page

Synthesis workflow for Ferrocenecarboxaldehyde.



Key Chemical Reactions and Applications

Ferrocenecarboxaldehyde's aldehyde group undergoes typical reactions such as condensation, reduction, and olefination, making it a valuable starting material for a wide array of ferrocene derivatives.[1][2] These derivatives are of significant interest in medicinal chemistry and materials science.[3][8]

Condensation Reactions (Schiff Base Formation)

Ferrocenecarboxaldehyde readily condenses with primary amines to form ferrocenyl imines (Schiff bases).[1][4] These compounds are important ligands in catalysis and are precursors to bioactive molecules.[9][10]

Experimental Protocol: General Schiff Base Synthesis

- Dissolve ferrocenecarboxaldehyde (1 equivalent) in a suitable solvent like ethanol or methanol.
- Add the primary amine (1 equivalent) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
- Stir the mixture at room temperature or under gentle reflux for several hours until completion (monitored by TLC).
- For solvent-free conditions, mix ferrocenecarboxaldehyde and the amine and heat under microwave irradiation for a few minutes.[4]
- The product often precipitates from the solution upon cooling or can be isolated by removing the solvent and purifying via recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction converts **ferrocenecarboxaldehyde** into vinylferrocene and its derivatives by reacting it with a phosphorus ylide.[1][2] This reaction is a cornerstone for introducing alkene functionalities.

Experimental Protocol: General Wittig Olefination



- Prepare the phosphorus ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-BuLi or NaH) in an anhydrous aprotic solvent (e.g., THF or ether) under an inert atmosphere.[11][12]
- Cool the ylide solution in an ice bath.
- Add a solution of ferrocenecarboxaldehyde in the same solvent dropwise to the ylide solution.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent, dry the organic phase, and remove the solvent.
- Purify the resulting ferrocenyl alkene by column chromatography to separate it from the triphenylphosphine oxide byproduct.[13]

Reduction to Alcohol

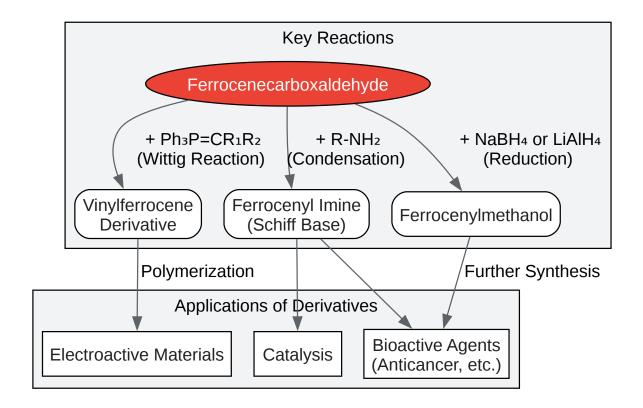
Ferrocenecarboxaldehyde can be easily reduced to the corresponding alcohol, ferrocenylmethanol, using standard hydride reducing agents.[1][6] This alcohol is another key intermediate for further functionalization.

Experimental Protocol: Reduction with Sodium Borohydride

- Suspend or dissolve ferrocenecarboxaldehyde in a suitable alcoholic solvent such as methanol or ethanol.
- Cool the mixture in an ice bath.
- Slowly add sodium borohydride (NaBH₄) in portions. Typically, 1 to 1.5 equivalents are used.
- After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
- Quench the reaction by carefully adding water or dilute acid.



- Remove the bulk of the solvent under reduced pressure.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the organic layer with water, dry over a drying agent, and evaporate the solvent to yield ferrocenylmethanol.



Click to download full resolution via product page

Reactivity and application pathways of Ferrocenecarboxaldehyde.

Role in Drug Development and Biological Systems

Ferrocene and its derivatives have garnered significant attention in medicinal chemistry due to their unique physicochemical properties, such as stability, low toxicity, and lipophilicity, which can enhance bioavailability.[3][5] **Ferrocenecarboxaldehyde** serves as a crucial starting material for synthesizing novel therapeutic agents.



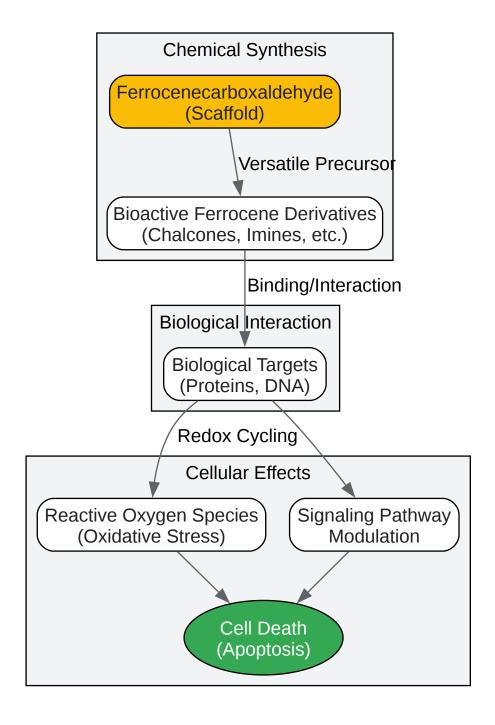
Foundational & Exploratory

Check Availability & Pricing

Derivatives of **ferrocenecarboxaldehyde**, particularly chalcones and Schiff bases, have been investigated for their potential anticancer activity.[14][15] For instance, ferrocenyl chalcones have demonstrated activity against triple-negative breast cancer cell lines.[14] The mechanism of action for many ferrocene-containing drugs is often linked to their redox properties, where the Fe(II)/Fe(III) couple can induce oxidative stress within cancer cells, leading to apoptosis.

Furthermore, recent studies have explored ferrocene-containing Schiff bases, synthesized from **ferrocenecarboxaldehyde**, as potential agents against SARS-CoV-2 through molecular docking studies targeting viral proteins.[9] While **ferrocenecarboxaldehyde** itself is not the active drug, it is a foundational scaffold for building complex molecules that can interact with biological targets like proteins and DNA.[9]





Click to download full resolution via product page

Conceptual role in generating bioactive compounds.

Conclusion

Ferrocenecarboxaldehyde is a fundamentally important organometallic compound with a rich chemistry that enables the synthesis of a vast number of derivatives. Its well-established



synthesis and predictable reactivity make it an invaluable tool for researchers. For professionals in drug development, it represents a key building block for creating novel metallodrugs with unique mechanisms of action. The continued exploration of **ferrocenecarboxaldehyde** and its derivatives promises to yield new advancements in both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ferrocenecarboxaldehyde Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy Ferrocenecarboxaldehyde (8CI) | 12093-10-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103145768A Method for preparing ferrocenecarboxaldehyde Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction Common Conditions [commonorganicchemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation -PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]



 To cite this document: BenchChem. [Ferrocenecarboxaldehyde: A Technical Guide for Advanced Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581853#ferrocenecarboxaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com